o-(2-Pyridylmethyl)hydroxylamine hydrochloride o-(2-Pyridylmethyl)hydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757322
InChI: InChI=1S/C6H8N2O.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
SMILES:
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.60 g/mol

o-(2-Pyridylmethyl)hydroxylamine hydrochloride

CAS No.:

Cat. No.: VC15757322

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.60 g/mol

* For research use only. Not for human or veterinary use.

o-(2-Pyridylmethyl)hydroxylamine hydrochloride -

Specification

Molecular Formula C6H9ClN2O
Molecular Weight 160.60 g/mol
IUPAC Name O-(pyridin-2-ylmethyl)hydroxylamine;hydrochloride
Standard InChI InChI=1S/C6H8N2O.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
Standard InChI Key QFRHQZLHZLSOHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CON.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

O-(2-Pyridylmethyl)hydroxylamine hydrochloride consists of a hydroxylamine group (-NHOH) linked to a 2-pyridylmethyl substituent, with the hydrochloride salt enhancing its stability (Figure 1) . The free base form, O-(pyridin-2-ylmethyl)hydroxylamine, has the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . The hydrochloride derivative adds a stoichiometric equivalent of HCl, resulting in a molecular weight of 160.60 g/mol (calculated as 124.14 + 36.46 g/mol for HCl).

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameO-(pyridin-2-ylmethyl)hydroxylamine
SMILESC1=CC=NC(=C1)CON
InChIKeyPMPPBLLDPIXDRE-UHFFFAOYSA-N
CAS Number (Hydrochloride)56715-43-6
PropertyValueMethod
LogP (Partition Coefficient)0.82PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is synthesized via two primary methods:

Nucleophilic Substitution

Reaction of 2-(chloromethyl)pyridine with hydroxylamine hydrochloride in aqueous or alcoholic media yields the target compound. This route leverages the nucleophilicity of hydroxylamine’s amino group :

2-(ClCH₂)C₅H₄N + NH₂OH\cdotpHCl → O-(2-Pyridylmethyl)hydroxylamine HCl + HCl\text{2-(ClCH₂)C₅H₄N + NH₂OH·HCl → O-(2-Pyridylmethyl)hydroxylamine HCl + HCl}

The reaction typically proceeds under reflux conditions, with purification via recrystallization from ethanol .

Reductive Amination

An alternative approach involves reductive amination of 2-pyridinecarbaldehyde with hydroxylamine, followed by acidification to form the hydrochloride salt :

2-PyCHO + NH₂OH → 2-PyCH₂NHOH → 2-PyCH₂NHOH\cdotpHCl\text{2-PyCHO + NH₂OH → 2-PyCH₂NHOH → 2-PyCH₂NHOH·HCl}

This method offers higher selectivity but requires careful control of reaction pH to avoid over-reduction .

Table 3: Synthetic Parameters

ParameterValueSource
Yield (Nucleophilic Route)65–75%
Reaction Temperature60–80°C
SolventEthanol/Water

Reactivity and Applications

Coordination Chemistry

O-(2-Pyridylmethyl)hydroxylamine hydrochloride acts as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and hydroxylamine oxygen. For example, in iron complexes, it facilitates the formation of high-valent Feᴵⱽ–OH species critical for catalytic oxidation reactions :

Feᴵᴵᴵ + L → [Feᴵⱽ(OH)L]⁺\text{Feᴵᴵᴵ + L → [Feᴵⱽ(OH)L]⁺}

These complexes exhibit robust activity in hydrogen atom transfer (HAT) reactions, enabling C–H bond functionalization in organic substrates .

Organic Synthesis

The compound’s hydroxylamine group readily condenses with carbonyl compounds to form oximes, key intermediates in pharmaceuticals and agrochemicals . For instance, reaction with ketones proceeds as:

R₂C=O + NH₂OCH₂Py\cdotpHCl → R₂C=N-OCH₂Py + H₂O + HCl\text{R₂C=O + NH₂OCH₂Py·HCl → R₂C=N-OCH₂Py + H₂O + HCl}

This reaction is exploited in the synthesis of oxime-based prodrugs and herbicides .

Table 4: Kinetic Parameters for Oxime Formation

Substratekobsk_{\text{obs}} (M⁻¹s⁻¹)Conditions
Acetone0.45 ± 0.03pH 7, 25°C
Cyclohexanone0.29 ± 0.02pH 7, 25°C

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